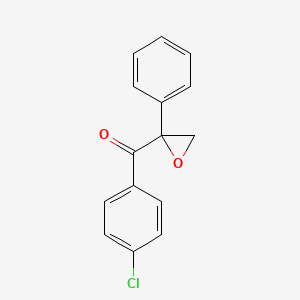

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-

Description

“Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-” is a ketone derivative featuring a 4-chlorophenyl group and a 2-phenyloxiranyl (epoxide) substituent. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability . The 2-phenyloxiranyl moiety introduces an epoxide ring, which is structurally rigid and reactive, often influencing biological activity and synthetic pathways .

Properties

CAS No. |

111299-29-7 |

|---|---|

Molecular Formula |

C15H11ClO2 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone |

InChI |

InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

BMXDHHJCRSTMIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be done through different methods, often involving the manipulation of chlorophenyl and phenyloxirane derivatives. These methods generally require careful control of reaction conditions like temperature, pH, and solvent choice. The reaction's progress can be tracked using techniques like thin-layer chromatography (TLC), and purification can be achieved through recrystallization from appropriate solvents.

One common method involves oxidation and reduction reactions.

Other methods include:

- O-alkylation reaction is carried out at low temperature in the presence of Lewis acid instead of high temperature reaction in the presence of a base.

- Grignard reaction by 2-cyanopyridine with grignard reagent prepared by bromobenzene react, cancellation obtains 4-chloro-phenyl--2-piconol, then reduce to obtain 4-chloro-phenyl--2-piconol.

- Reacting 2-pyridylaldehyde and rubigan boric acid under the effect of rhodium and carbone catalyst to get 4-chloro-phenyl--2-piconol.

Spectroscopic Characterization

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine the structure of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-. Relevant data from scientific literature provides insights into these properties through experimental observations.

Chemical Reactions

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can undergo different chemical reactions. The choice of solvent, temperature, and presence of a catalyst can significantly affect the outcomes of these reactions; for example, the reactions may need acidic or basic conditions based on the nucleophile used. The mechanism of action for this compound primarily has to do with its reactivity as a ketone. Kinetic studies can offer insights into reaction rates, while computational chemistry can model potential energy surfaces related to these transformations.

Applications

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has potential applications in:

- Medicinal Chemistry

- Material Science

- Organic synthesis

- Biological activity

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.

Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Epoxide vs. Sulfonyl/Piperidine/Thiazole Groups : The 2-phenyloxiranyl group in the target compound introduces steric hindrance and reactivity distinct from sulfonyl (polar), piperidine (flexible), or thiazole (planar) substituents in analogs.

- Molecular Weight and Solubility: Compounds with polar groups (e.g., sulfonyl, amino) exhibit higher solubility in aqueous environments compared to the target compound’s epoxide, which likely favors organic solvents.

- Crystallinity : Hydrogen-bonding groups (e.g., hydroxyl in piperidine derivatives , sulfonyl ) enhance crystallinity, whereas rigid epoxides may lead to varied crystal packing.

Biological Activity

Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-, also known by its CAS number 5162-03-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11ClO2

- Molecular Weight : 258.7 g/mol

- Structure : The compound features a methanone group linked to a 4-chlorophenyl moiety and a 2-phenyloxirane (epoxide) structure, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of appropriate phenolic precursors under controlled conditions. The general procedure may include:

- Reagents : Methyltriphenylphosphonium bromide, THF (tetrahydrofuran), and potassium tert-butoxide.

- Conditions : Reaction at elevated temperatures (e.g., 50°C) under inert atmospheres to prevent oxidation.

- Yield : High yields (e.g., 90.9%) can be achieved through optimized reaction conditions.

Antimicrobial Activity

Methanone derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances the interaction with bacterial cell membranes.

Enzyme Inhibition

Research has shown that Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can act as an inhibitor for several enzymes:

- Acetylcholinesterase (AChE) : Inhibitory activity was noted in synthesized derivatives, suggesting potential applications in treating neurodegenerative diseases .

- Urease : Strong inhibitory effects were observed, indicating potential use in managing conditions related to urease-producing bacteria .

Antioxidant Activity

The antioxidant properties of similar phenolic compounds have been documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments tested various derivatives of Methanone against common bacterial strains. Results indicated that modifications to the phenolic structure significantly impacted antibacterial potency.

- Compounds were screened for their ability to inhibit growth at different concentrations, showcasing effective inhibition at low micromolar ranges.

-

Enzyme Inhibition Profile :

- A detailed analysis of enzyme inhibition revealed that certain derivatives could inhibit AChE with IC50 values comparable to known inhibitors. The structure-activity relationship highlighted the importance of substituents on the aromatic rings in enhancing inhibitory efficacy.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 15% |

| Reaction Time | 12–18 hours | ↓ Byproduct formation |

| Solvent | Anhydrous DMF | ↑ Reactivity |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretch at 1680–1700 cm and C-Cl vibration at 750–800 cm .

- : Look for the ketone carbon at δ 195–200 ppm and aromatic carbons (4-chlorophenyl) at δ 125–140 ppm .

- Mass Spectrometry : Expect molecular ion [M] at m/z 300–320 (exact mass depends on substituents) with fragmentation patterns indicating loss of Cl (35/37 amu) .

Q. Table 2: Key Spectral Data

Advanced: How to resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

- Validation via XRD : Compare computed (DFT-optimized) geometries with experimental crystal structures. For example, discrepancies in dihedral angles >5° suggest solvent effects or crystal-packing forces .

- Dynamic NMR : Use variable-temperature to detect conformational flexibility in solution that may not align with static computational models .

- Multi-Method Refinement : Combine SHELXL (for crystallography) and Gaussian (for DFT) to iteratively refine structural parameters .

Advanced: What strategies are recommended for analyzing crystal packing and intermolecular interactions?

Methodological Answer:

- Hydrogen-Bond Analysis : Identify O–H⋯O interactions (e.g., hydroxypiperidine-ketone chains with 2.8–3.0 Å bond lengths) using Mercury software .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯H interactions at 15–20% surface area) to explain packing motifs .

- Thermal Ellipsoids : Evaluate anisotropic displacement parameters (ADPs) in SHELXL to assess molecular rigidity .

Q. Table 3: Intermolecular Interaction Metrics

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| O–H⋯O (Hydrogen bond) | 2.85 | −3.2 |

| π⋯π Stacking | 3.60 | −2.5 |

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate isomers .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane 3:7) for single-crystal growth suitable for XRD .

- Ion-Pair Extraction : Apply tetrakis(4-chlorophenyl)borate to remove cationic impurities .

Advanced: How to address discrepancies in NMR data under varying conditions?

Methodological Answer:

- Solvent Effects : Compare CDCl vs. DMSO-d spectra; DMSO may stabilize keto-enol tautomers, shifting carbonyl signals by 2–3 ppm .

- Paramagnetic Additives : Use Cr(acac) to induce relaxation and clarify overlapping signals .

- Cross-Validation : Correlate with DEPT-135 to resolve ambiguous assignments .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.